2-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Description

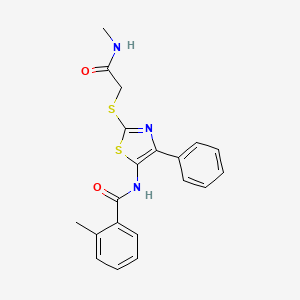

2-Methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a benzamide-thiazole hybrid compound characterized by:

- A thiazole core substituted with a phenyl group at position 3.

- A thioether linkage at position 2 of the thiazole, connected to a 2-(methylamino)-2-oxoethyl side chain.

- A 2-methylbenzamide group at position 5 of the thiazole via an N-linkage.

Comparisons with structurally and functionally similar compounds are critical to infer its properties.

Properties

IUPAC Name |

2-methyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-13-8-6-7-11-15(13)18(25)23-19-17(14-9-4-3-5-10-14)22-20(27-19)26-12-16(24)21-2/h3-11H,12H2,1-2H3,(H,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUQAZLZCGVWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a thiazole derivative that has drawn attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .

- Anticancer Properties : Research has shown that thiazole derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines .

- Enzyme Inhibition : Compounds with similar structures have been identified as potent inhibitors of enzymes such as monoamine oxidase and heat shock protein 90, which play roles in cancer progression and neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of thiazole derivatives:

- Antimicrobial Assays : Compounds similar to this compound exhibited inhibition zones ranging from 15 mm to 25 mm against pathogens like Escherichia coli and Candida albicans. The presence of functional groups significantly influenced the antimicrobial efficacy .

- Cytotoxicity Assays : In cell line studies, thiazole derivatives demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating superior cytotoxic effects against human glioblastoma and melanoma cells .

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that these compounds retain their biological activities in animal models, showing promise for further development .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Effects :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Thiazole derivatives, including compounds similar to 2-methyl-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, have shown promising anticancer properties. Research indicates that thiazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

1.2 Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has also been investigated. Compounds with similar structural features have been found to possess significant anticonvulsant activity in various animal models, suggesting that modifications to the thiazole ring can enhance efficacy against seizures .

2.1 Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell proliferation and apoptosis. For example, studies have indicated that thiazole derivatives can modulate the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis .

Table 1: Summary of Biological Activities

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

- Knoevenagel Condensation : A key step for forming the thiazole moiety.

- Alkylation Reactions : Used to introduce methyl and other substituents on the benzamide structure.

These synthetic strategies are crucial for optimizing the biological activity and pharmacokinetic properties of the compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in drug development:

Case Study 1: Anticancer Research

A recent study evaluated a series of thiazole compounds for their cytotoxic effects on breast cancer cells. The results showed that specific substitutions on the thiazole ring significantly enhanced their anticancer activity compared to standard treatments .

Case Study 2: Anticonvulsant Screening

In another investigation, a library of thiazole-based compounds was screened for anticonvulsant activity using the maximal electroshock seizure (MES) model. The findings revealed several candidates with superior efficacy compared to existing anticonvulsants like ethosuximide .

Comparison with Similar Compounds

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 45, )

- Structural Similarities :

- Shares a benzamide-thiazole-thioether backbone.

- The thiazole ring is substituted with a methyl group at position 2 and a methylthio group at position 4.

- Key Differences: The benzamide side chain includes a 4-nitrophenylaminoethyl group instead of the methylamino-oxoethyl group.

- Synthesis : Likely synthesized via α-halo ketone alkylation of thioamide intermediates, analogous to methods in and .

N-(2-(2-Benzothiazolylamino)ethyl)-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, )

- Structural Similarities :

- Contains a benzamide-thioether moiety.

- Key Differences: Replaces the thiazole core with a benzothiazole ring. The thioether is linked to a thienylmethyl group instead of methylamino-oxoethyl.

- Implications : The benzothiazole may enhance aromatic stacking interactions, while the thienyl group could modulate lipophilicity.

Heterocyclic Compounds with Thioether Linkages

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

- Structural Similarities :

- Features a thiadiazole ring (vs. thiazole) with aryl substituents.

- Key Differences :

- Lacks the benzamide group; instead, it has a chlorobenzylidene Schiff base.

- Bioactivity : Demonstrates insecticidal and fungicidal activity, suggesting divergent applications compared to benzamide-thiazole derivatives .

N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()

- Structural Similarities :

- Contains a thioether-linked 2-oxoethyl group and a benzamide moiety.

- Key Differences: Uses a triazole core instead of thiazole. The hydroxyamino group may enhance metal chelation or hydrogen-bonding capacity.

- Synthesis : Likely involves cyclization of thioamide precursors, as seen in .

Anticancer Thiazole Derivatives

Compound 7b and 11 ()

- Structure : 4-Methyl-2-phenylthiazole derivatives with hydrazone and thiadiazole substituents.

- Bioactivity : IC50 values of 1.61 ± 1.92 µg/mL (7b) and 1.98 ± 1.22 µg/mL (11) against HepG-2 cells.

- Comparison: The target compound’s methylamino-oxoethyl side chain may improve solubility over the hydrazone groups in 7b/11. Electron-donating groups (e.g., methylamino) could reduce cytotoxicity compared to electron-withdrawing substituents in 7b/11 .

Data Tables

Table 1: Structural and Bioactivity Comparison

Key Research Findings and Implications

Structural-Activity Relationships (SAR): Thiazole vs. Thiadiazole/Triazole: Thiazole cores (as in the target compound) are associated with anticancer activity, while thiadiazoles/triazoles may favor antimicrobial effects . Substituent Effects: Electron-withdrawing groups (e.g., NO2 in Compound 45) enhance cytotoxicity but reduce solubility.

Synthetic Feasibility :

- The target compound can likely be synthesized via established thioalkylation methods (). Scalability depends on optimizing α-halo ketone reactivity and purification of thioamide intermediates.

Pharmacological Potential: While direct data are lacking, analogs like Compound 7b suggest the target compound may exhibit sub-µg/mL IC50 values against HepG-2 if optimized.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with thiazole ring formation. For example, thiosemicarbazide intermediates can be generated by refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol. Cyclization is then performed under controlled conditions. Key intermediates are characterized using IR spectroscopy (amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to confirm substituent positions), and elemental analysis (to verify purity >95%) .

Q. Which spectroscopic methods are critical for structural validation?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (e.g., amide bonds at ~1650–1680 cm⁻¹, thioether S–C bonds at ~650 cm⁻¹).

- NMR spectroscopy : ¹H NMR resolves proton environments (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.1–7.8 ppm), while ¹³C NMR confirms carbon backbone connectivity.

- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) to validate molecular weight .

Q. What preliminary biological activities are reported for thiazole derivatives like this compound?

Thiazole analogs exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, Mannich base derivatives (structurally related to this compound) show IC₅₀ values of 10–50 μM against cancer cell lines (e.g., MCF-7, A549) via kinase inhibition. Antimicrobial activity is often tested using MIC assays against E. coli and S. aureus .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (e.g., C18 column, acetonitrile/water gradient) and melting point analysis (sharp ranges within 1–2°C). Elemental analysis (C, H, N, S) must match theoretical values within ±0.3% .

Q. What safety precautions are recommended for handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and consult a physician. Toxicity data (e.g., LD₅₀) should be obtained via in vitro assays (e.g., MTT on HEK293 cells) before in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol.

- Catalysts : Piperidine (5 mol%) accelerates intramolecular cyclization.

- Temperature : Reflux at 80–90°C for 6–8 hours maximizes conversion. Yield improvements from 60% to 85% have been documented via DOE (Design of Experiments) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like EGFR or COX-2. For example, the thiazole ring’s sulfur atom may form hydrogen bonds with active-site residues (e.g., Lys745 in EGFR), as seen in docking poses with RMSD <2.0 Å .

Q. How do tautomeric equilibria (e.g., thione-thiol) influence bioactivity?

Thione-thiol tautomerism alters electron distribution, affecting binding affinity. This can be studied via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) and DFT calculations (B3LYP/6-31G* level). For instance, the thione form may enhance π-π stacking with aromatic residues in enzymes .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Standardized assays : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hours).

- Purity verification : Ensure >98% purity via HPLC to exclude impurities affecting activity.

- Structural analogs : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate activity trends .

Q. How can substituent modifications enhance pharmacokinetic properties?

- LogP optimization : Introduce hydrophilic groups (e.g., –OH, –NH₂) to reduce LogP from ~3.5 to ~2.0, improving solubility.

- Metabolic stability : Replace labile esters with amides (t₁/₂ increased from 2h to 8h in rat liver microsomes).

- Bioisosteres : Substitute the phenyl ring with pyridyl to enhance BBB penetration (tested via PAMPA assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.